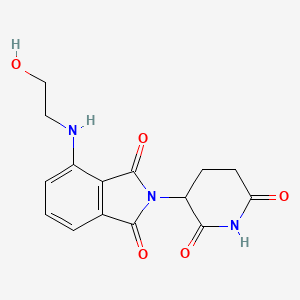

Ethanolamine-Thalidomide-4-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1957235-61-8 |

|---|---|

Molecular Formula |

C15H15N3O5 |

Molecular Weight |

317.30 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-(2-hydroxyethylamino)isoindole-1,3-dione |

InChI |

InChI=1S/C15H15N3O5/c19-7-6-16-9-3-1-2-8-12(9)15(23)18(14(8)22)10-4-5-11(20)17-13(10)21/h1-3,10,16,19H,4-7H2,(H,17,20,21) |

InChI Key |

UBVMFCZPHRGQMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxythalidomide Derivatives

Disclaimer: The synthesis of chemical compounds should only be performed by qualified professionals in a properly equipped laboratory setting with all necessary safety precautions in place. This document is for informational purposes only.

This technical guide provides a detailed overview of a potential synthetic route for a 4-hydroxythalidomide derivative functionalized with an ethanolamine (B43304) linker, herein referred to as "Ethanolamine-Thalidomide-4-OH". Due to the limited public information on a compound with this exact name, this guide presents a plausible, multi-step synthesis based on established chemical principles and published protocols for analogous structures, particularly those used in the development of Proteolysis Targeting Chimeras (PROTACs).

Synthetic Strategy Overview

The proposed synthesis is a two-step process commencing with commercially available 4-hydroxythalidomide. The core of this strategy involves the etherification of the hydroxyl group of 4-hydroxythalidomide with a protected ethanolamine derivative, followed by the deprotection of the amine to yield the final product. This approach is designed to ensure regioselectivity and minimize side reactions.

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethyl)carbamate (Protected Intermediate)

This initial step involves a Williamson ether synthesis to couple 4-hydroxythalidomide with N-Boc-2-bromoethylamine. The Boc (tert-butyloxycarbonyl) group serves to protect the amine functionality on the ethanolamine moiety during the etherification reaction.

Table 1: Reagents and Materials for Step 1

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 4-Hydroxythalidomide | 274.23 | 1.0 g | 3.65 |

| N-Boc-2-bromoethylamine | 224.09 | 1.22 g | 5.47 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.01 g | 7.30 |

| Dimethylformamide (DMF) | - | 20 mL | - |

| Dichloromethane (B109758) (DCM) | - | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Protocol:

-

To a solution of 4-hydroxythalidomide (1.0 g, 3.65 mmol) in anhydrous dimethylformamide (20 mL), add potassium carbonate (1.01 g, 7.30 mmol).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add N-Boc-2-bromoethylamine (1.22 g, 5.47 mmol) to the reaction mixture.

-

Heat the mixture to 65°C and stir for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure protected intermediate.

Step 2: Synthesis of 4-((2-aminoethoxy)thalidomide) (this compound)

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound with a free primary amine.

Table 2: Reagents and Materials for Step 2

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Protected Intermediate (from Step 1) | 417.41 | 1.0 g | 2.39 |

| Trifluoroacetic Acid (TFA) | 114.02 | 5 mL | - |

| Dichloromethane (DCM) | - | 5 mL | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Protocol:

-

Dissolve the protected intermediate (1.0 g, 2.39 mmol) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (10 mL total volume).

-

Stir the solution at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Re-dissolve the residue in DCM and wash carefully with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final product, this compound.

Biological Context: Thalidomide (B1683933) Derivatives in PROTAC Technology

Thalidomide and its derivatives are widely used in the development of PROTACs. They function as E3 ligase ligands, specifically for the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, the thalidomide moiety of a PROTAC recruits the entire ubiquitin ligase machinery to a specific target protein (bound by the other end of the PROTAC), leading to the ubiquitination and subsequent proteasomal degradation of that target protein. The ethanolamine linker synthesized here provides a reactive handle for conjugation to a target-protein-binding ligand.

Caption: General signaling pathway for a thalidomide-based PROTAC.

The Architectonics of Induced Proximity: An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic intervention, moving beyond mere inhibition to targeted protein elimination. Among the vanguard of this technology are thalidomide-based PROTACs, which leverage the E3 ubiquitin ligase Cereblon (CRBN) to orchestrate the degradation of specific proteins of interest (POIs). This technical guide provides a comprehensive exploration of the core mechanism of action of these powerful molecules, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the field of targeted protein degradation.

The Core Machinery: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

At the heart of the mechanism of thalidomide-based PROTACs lies the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) acting as its substrate receptor.[1] This multi-subunit complex is a key component of the cell's native protein degradation machinery, the Ubiquitin-Proteasome System (UPS).[2] The canonical CRL4^CRBN^ complex consists of:

-

Cullin 4 (CUL4): A scaffold protein that forms the backbone of the complex.[1]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.[1]

-

RING-Box Protein 1 (RBX1): A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).[1]

-

Cereblon (CRBN): The substrate receptor that directly binds to thalidomide (B1683933) and its analogs.[1]

Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues."[3] They bind to a specific pocket in CRBN, inducing a conformational change that alters its substrate specificity, leading to the recruitment of "neo-substrates" for ubiquitination and subsequent degradation.[1][4] PROTAC technology masterfully co-opts this naturally occurring process for a targeted therapeutic effect.

The PROTAC Mechanism of Action: A Step-by-Step Breakdown

Thalidomide-based PROTACs are heterobifunctional molecules composed of three key elements: a ligand for the POI, a ligand for CRBN (typically a thalidomide analog), and a chemical linker that connects the two.[5] The orchestrated action of a thalidomide-based PROTAC can be dissected into the following key steps:

Step 1: Ternary Complex Formation The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex, forming a transient ternary complex.[6] The stability and geometry of this complex are critical determinants of the PROTAC's efficacy and are significantly influenced by the nature and length of the linker.[7]

Step 2: Ubiquitination of the Protein of Interest The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme recruited by the RBX1 subunit of the CRL4^CRBN^ complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.[1] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.

Step 3: Proteasomal Degradation The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides, effectively eliminating it from the cell.[2] The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[8]

Quantitative Analysis of Thalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for the target protein and CRBN are also crucial parameters. Below are tables summarizing representative quantitative data for various thalidomide-based PROTACs.

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 | > 95 | [6] |

| dBET1 | BRD4 | Thalidomide | HeLa | 15 | > 95 | [9] |

| NC-1 | BTK | Thalidomide | Mino | 2.2 | 97 | [10] |

| ZB-S-29 | SHP2 | Thalidomide | Various | 6.02 | Not Specified | [11] |

| Ligand | Binding Target | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | CRBN | ~250 nM | Not Specified | [3] |

| Lenalidomide | CRBN | ~178 nM | Not Specified | [3] |

| Pomalidomide | CRBN | ~157 nM | Not Specified | [3] |

Experimental Protocols for Key Assays

The following are detailed methodologies for key experiments used to characterize the mechanism of action of thalidomide-based PROTACs.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in the level of the target protein following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[7]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody.[7]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[13]

Ternary Complex Formation Assays

Several biophysical and cell-based assays can be used to confirm and characterize the formation of the POI-PROTAC-CRBN ternary complex.

This assay measures the proximity of the target protein and the E3 ligase in living cells.

Protocol:

-

Cell Line Generation: Engineer a cell line to express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (CRBN or VHL) fused to a HaloTag® (the energy acceptor).[4]

-

Cell Treatment: Seed the engineered cells in a 96-well plate and treat them with the PROTAC at various concentrations.[4]

-

Signal Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. An increase in the BRET ratio indicates the formation of the ternary complex.[4]

This is a robust biochemical assay to quantify ternary complex formation.

Protocol:

-

Reagent Preparation: Prepare solutions of the purified target protein (e.g., His-tagged), the purified CRBN/DDB1 complex (e.g., FLAG-tagged), and the PROTAC in an appropriate assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the target protein, CRBN/DDB1 complex, and PROTAC at various concentrations. Incubate to allow for complex formation.

-

Detection: Add a terbium-labeled anti-His antibody (donor) and a fluorescein-labeled anti-FLAG antibody (acceptor).

-

Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased FRET signal is proportional to the amount of ternary complex formed.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

Protocol:

-

Reaction Setup: In a reaction tube, combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), biotinylated ubiquitin, ATP, the purified target protein, the purified CRL4^CRBN^ complex, and the PROTAC.[14]

-

Incubation: Incubate the reaction mixture at 37°C to allow for the ubiquitination cascade to occur.

-

Detection (AlphaLISA® format):

-

Detection (Western Blot format):

-

Stop the reaction and run the samples on an SDS-PAGE gel.

-

Perform a Western blot using an antibody against the target protein or an antibody against ubiquitin to visualize a ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes in the mechanism of action of thalidomide-based PROTACs.

Caption: Signaling pathway of thalidomide-based PROTAC-mediated protein degradation.

Caption: General experimental workflow for characterizing thalidomide-based PROTACs.

Conclusion

Thalidomide-based PROTACs represent a powerful and versatile therapeutic modality with the potential to target a wide array of disease-causing proteins. A thorough understanding of their mechanism of action, from the initial ternary complex formation to the final proteasomal degradation, is paramount for the rational design and optimization of these novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation. By employing these methodologies, scientists can effectively characterize the efficacy, selectivity, and mechanism of their PROTAC candidates, ultimately accelerating the development of next-generation medicines.

References

- 1. Ubiquitination Assay - Profacgen [profacgen.com]

- 2. lifesensors.com [lifesensors.com]

- 3. benchchem.com [benchchem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifesensors.com [lifesensors.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

The Crucial Role of 4-Hydroxythalidomide in Cereblon Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933), a drug with a notorious past, has been repurposed for the treatment of various cancers, particularly multiple myeloma. Its therapeutic effects, and those of its derivatives (immunomodulatory drugs or IMiDs), are mediated through their binding to the protein Cereblon (CRBN). CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of thalidomide and its analogs to CRBN allosterically modulates the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates." 4-hydroxythalidomide, a key metabolite of thalidomide, plays a significant role in this process and has become a fundamental component in the development of Proteolysis Targeting Chimeras (PROTACs) due to its CRBN-binding moiety. This technical guide provides an in-depth exploration of the role of 4-hydroxythalidomide in CRBN binding, detailing the molecular interactions, quantitative binding data, experimental methodologies, and the downstream signaling consequences.

The Molecular Basis of CRBN Interaction

The interaction between thalidomide derivatives and CRBN is highly specific and is primarily mediated by the glutarimide (B196013) ring of the drug.[1] This glutarimide moiety fits into a hydrophobic pocket on the surface of CRBN, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400) that form critical interactions with the ligand.[2] The phthalimide (B116566) ring of thalidomide and its derivatives is more solvent-exposed and can be modified to recruit specific neosubstrates to the CRL4^CRBN^ complex for degradation.[3]

4-hydroxythalidomide, as a derivative of thalidomide, retains this crucial glutarimide ring and thus the ability to bind to CRBN. The hydroxyl group on the phthalimide ring provides a handle for chemical modification, making it a valuable building block for PROTACs, which are bifunctional molecules that bring a target protein in proximity to an E3 ligase for degradation.

Quantitative Analysis of CRBN Binding

While direct quantitative binding data for the binary interaction of 4-hydroxythalidomide with CRBN is not extensively reported, the binding affinities of its parent compound, thalidomide, and other key derivatives have been determined using various biophysical techniques. This data provides a crucial benchmark for understanding the affinity of 4-hydroxythalidomide.

Furthermore, a semi-quantitative analysis of a closely related isomer, 5-hydroxythalidomide, demonstrates its ability to induce the formation of a ternary complex between CRBN and the neosubstrate Promyelocytic Leukemia Zinc Finger (PLZF). This interaction is concentration-dependent, indicating a direct engagement with CRBN.

Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)

| Compound | Assay Type | Binding Constant | Reference |

| Thalidomide | Fluorescence Polarization | IC50: 347.2 nM | [3] |

| Lenalidomide | Fluorescence Polarization | IC50: 268.6 nM | [3] |

| Pomalidomide | Fluorescence Polarization | IC50: 153.9 nM | [3] |

| Lenalidomide | TR-FRET | IC50: 1.5 µM | [4] |

| Pomalidomide | TR-FRET | IC50: 1.2 µM | [4] |

| CC-220 | TR-FRET | IC50: 60 nM | [5] |

Table 2: Concentration-Dependent Induction of CRBN-PLZF Interaction by 5-Hydroxythalidomide (AlphaScreen Assay)

| 5-Hydroxythalidomide Concentration (µM) | Relative AlphaScreen Signal (Fold change over DMSO) |

| 3.125 | ~1.5 |

| 6.25 | ~2.0 |

| 12.5 | ~2.5 |

| 25 | ~3.0 |

| 50 | ~3.5 |

| 100 | ~4.0 |

| 200 | ~4.0 |

Data is estimated from the graphical representation in the cited source.

Signaling Pathway and Downstream Effects

The binding of 4-hydroxythalidomide to CRBN initiates a cascade of events leading to the degradation of specific neosubstrates. This process is central to the therapeutic effects of thalidomide-based drugs and PROTACs.

Figure 1: Signaling pathway of 4-hydroxythalidomide-mediated protein degradation.

Upon binding of 4-hydroxythalidomide, the CRL4^CRBN^ complex undergoes a conformational change that alters its substrate specificity. This "molecular glue" effect brings neosubstrates, such as the transcription factors PLZF and SALL4, into close proximity with the E3 ligase machinery.[5] This leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. The degradation of these key regulatory proteins results in the downstream cellular effects observed with thalidomide and its analogs, including anti-proliferative and anti-angiogenic activities.

Experimental Protocols for Studying CRBN Binding

Several robust biophysical and biochemical assays are employed to quantify the binding of ligands like 4-hydroxythalidomide to CRBN.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled thalidomide analog from CRBN by a test compound.

Figure 2: Workflow for a Fluorescence Polarization competitive binding assay.

Detailed Methodology:

-

Reagent Preparation: Purified recombinant CRBN protein and a fluorescently labeled thalidomide derivative (tracer) are prepared in a suitable assay buffer. A dilution series of the test compound (4-hydroxythalidomide) is also prepared.

-

Assay Plate Setup: The assay is typically performed in a 96- or 384-well black plate.

-

Reaction Mixture: A fixed concentration of CRBN and the fluorescent tracer are added to each well.

-

Compound Addition: The test compound dilutions are added to the respective wells. Control wells with no test compound (maximum polarization) and wells with buffer only (minimum polarization) are included.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The decrease in fluorescence polarization is plotted against the logarithm of the test compound concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the engagement of a ligand with its target protein.

Figure 3: Workflow for a NanoBRET target engagement assay.

Detailed Methodology:

-

Cell Culture and Transfection: Cells (e.g., HEK293T) are transiently transfected with a plasmid encoding a NanoLuc® luciferase-CRBN fusion protein.

-

Cell Plating: Transfected cells are plated in a white, 96- or 384-well assay plate.

-

Compound and Tracer Addition: A fluorescent tracer that binds to CRBN is added to the cells, followed by the addition of the test compound (4-hydroxythalidomide) at various concentrations.

-

Substrate Addition: After an incubation period, the Nano-Glo® live-cell substrate is added.

-

Measurement: The plate is read on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths simultaneously.

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The BRET ratio is then plotted against the logarithm of the test compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Figure 4: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Methodology:

-

Sample Preparation: Purified CRBN protein is dialyzed extensively against a specific buffer. The ligand, 4-hydroxythalidomide, is dissolved in the exact same dialysis buffer to minimize heats of dilution. Both solutions are degassed.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.

-

Loading: The CRBN solution is loaded into the sample cell, and the 4-hydroxythalidomide solution is loaded into the injection syringe.

-

Titration: A series of small, precise injections of the 4-hydroxythalidomide solution are made into the CRBN solution in the sample cell.

-

Data Acquisition: The heat change associated with each injection is measured by the instrument's sensitive thermocouples.

-

Data Analysis: The raw data (a series of heat-release peaks) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein to generate a binding isotherm. This isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Conclusion

4-hydroxythalidomide is a critical molecule in the field of targeted protein degradation. Its ability to bind to Cereblon, thereby hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to degrade specific neosubstrates, forms the basis of its therapeutic potential and its utility in PROTAC technology. While a precise binary binding affinity for 4-hydroxythalidomide remains to be definitively published, the wealth of data on related compounds and the clear concentration-dependent effects on neosubstrate recruitment provide strong evidence of its direct and functionally relevant interaction with CRBN. The experimental protocols detailed in this guide offer robust methods for researchers to further quantify and characterize this pivotal molecular interaction, paving the way for the development of novel and more effective therapeutics.

References

- 1. rcsb.org [rcsb.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]

- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Ethanolamine-Thalidomide-4-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Ethanolamine-Thalidomide-4-OH, a key chemical entity in the development of targeted protein degraders. This molecule serves as a versatile E3 ligase ligand-linker conjugate, combining the Cereblon (CRBN) binding moiety, 4-hydroxythalidomide, with an ethanolamine (B43304) linker.[1] This composition makes it a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

This document details the constituent components of this compound, outlines established experimental protocols for its structural characterization, and presents its role within the broader context of drug discovery.

Molecular Structure and Components

This compound is a conjugate molecule comprising two key components:

-

4-Hydroxythalidomide: This derivative of thalidomide (B1683933) functions as the ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The core structure of thalidomide consists of a phthalimide (B116566) ring and a glutarimide (B196013) ring.[3] The addition of a hydroxyl group at the 4-position of the phthalimide ring provides a point of attachment for the linker.[2]

-

Ethanolamine Linker: This short, flexible linker provides a reactive hydroxyl group for conjugation to a ligand targeting a protein of interest, thus forming a PROTAC.

The IUPAC name for the core 4-hydroxythalidomide is 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione.[2] Its molecular formula is C13H10N2O5, with a molecular weight of 274.23 g/mol .[2]

Hypothetical Structural Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Phthalimide Aromatic CH | 7.0 - 7.8 | 115 - 140 |

| Glutarimide CH | ~5.0 | ~50 |

| Glutarimide CH₂ | 2.0 - 2.9 | ~22, ~31 |

| Ethanolamine CH₂ (adjacent to O) | 3.6 - 4.2 | 60 - 70 |

| Ethanolamine CH₂ (adjacent to N) | 2.8 - 3.5 | 40 - 50 |

| Phthalimide C=O | - | ~167 |

| Glutarimide C=O | - | ~170, ~173 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Table 2: Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment |

| [M+H]⁺ | Intact molecule |

| [M-H]⁻ | Intact molecule |

| 275.06 | 4-hydroxythalidomide moiety [M+H]⁺ |

| 273.05 | 4-hydroxythalidomide moiety [M-H]⁻ |

| 61.08 | Ethanolamine moiety |

Experimental Protocols for Structural Analysis

A thorough structural characterization of this compound would involve a combination of spectroscopic and analytical techniques.

Synthesis

The synthesis of this compound would likely proceed via a nucleophilic substitution reaction between 4-hydroxythalidomide and a protected ethanolamine derivative, followed by deprotection. A general synthetic approach is outlined below, based on similar reported syntheses of thalidomide derivatives.[4]

dot

References

The Dawn of Targeted Protein Degradation: A Technical Guide to Thalidomide-Based Heterobifunctional Molecules

For Researchers, Scientists, and Drug Development Professionals

The serendipitous rediscovery of thalidomide (B1683933) has ignited a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to a new modality of targeted protein degradation. This technical guide delves into the core of thalidomide-based heterobifunctional molecules, providing an in-depth exploration of their discovery, mechanism of action, and the key experimental protocols that underpin their development.

From Tragedy to Triumph: The Rebirth of Thalidomide

Originally marketed as a sedative in the 1950s, thalidomide was infamously withdrawn from the market due to its severe teratogenic effects.[1][2] Decades later, its remarkable anti-inflammatory and anti-angiogenic properties led to its repurposing for the treatment of multiple myeloma and erythema nodosum leprosum.[1][2] However, the precise mechanism of action remained elusive until 2010, when the discovery of Cereblon (CRBN) as a primary target of thalidomide revolutionized our understanding.[3][4]

It was revealed that thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), act as "molecular glues."[5] They bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), and modulate its substrate specificity.[4][6] This altered complex then recognizes and ubiquitinates "neosubstrates," proteins not normally targeted by CRBN, marking them for degradation by the proteasome.[2][6] This groundbreaking discovery laid the foundation for the rational design of a new class of drugs: thalidomide-based heterobifunctional molecules.

PROTACs and Molecular Glues: Hijacking the Ubiquitin-Proteasome System

Thalidomide-based heterobifunctional molecules primarily fall into two categories: Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

-

PROTACs are chimeric molecules composed of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other binds to an E3 ubiquitin ligase, such as CRBN.[2][7] This ternary complex formation brings the POI in close proximity to the E3 ligase, facilitating its ubiquitination and subsequent degradation.[8][]

-

Molecular Glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, effectively "gluing" them together to promote degradation.[5][10] Thalidomide and its derivatives are the archetypal examples of molecular glues that modulate the activity of the CRBN E3 ligase.[5]

The catalytic nature of these molecules, where a single molecule can induce the degradation of multiple target proteins, represents a significant advantage over traditional inhibitors.[11]

Quantitative Analysis of Thalidomide-Based Degraders

The efficacy of thalidomide-based degraders is typically characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize the degradation performance of several notable thalidomide-based PROTACs.

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | BRD4 | Thalidomide | various | ~10-50 | >90 | - |

| ARV-110 | Androgen Receptor | Thalidomide derivative | VCaP | ~1 | >90 | [1][2] |

| Compound 13 | Androgen Receptor | Thalidomide derivative | VCaP | 0.2 | 95 | [12] |

| Compound 14 | Androgen Receptor | Thalidomide derivative | VCaP | 0.6 | 99 | [12] |

| Compound 15 | Androgen Receptor | Thalidomide derivative | VCaP | 0.7 | 99 | [12] |

| ZQ-23 | HDAC8 | Pomalidomide | - | 147 | 93 | [13] |

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | IC50 (µM) | Reference |

| Compound 15 | EGFRWT | Pomalidomide | - | 0.22 | [14] |

| Compound 16 | EGFRWT | Pomalidomide | - | 0.10 | [14] |

| Compound 17 | EGFRWT | Pomalidomide | - | 0.19 | [14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for its validation.

Caption: Mechanism of action for a thalidomide-based PROTAC.

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.

Detailed Experimental Protocols

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a general procedure for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified Protein of Interest (POI)

-

Recombinant purified Cereblon (CRBN) E3 ligase complex

-

Thalidomide-based PROTAC

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilization of CRBN:

-

Activate the sensor chip surface using a fresh mixture of EDC and NHS.

-

Inject the CRBN protein solution over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binary Interaction Analysis (PROTAC to CRBN):

-

Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding affinity (KD).

-

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized CRBN surface.

-

An increase in the SPR response compared to the binary interaction of the PROTAC alone indicates the formation of a ternary complex.

-

-

Data Analysis:

In Vitro Ubiquitination Assay

This protocol provides a method to determine if a PROTAC can induce the ubiquitination of a target protein in a reconstituted system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant Cereblon (CRBN) E3 ligase complex

-

Recombinant Protein of Interest (POI)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

Thalidomide-based PROTAC

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, CRBN, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add the PROTAC at various concentrations to the experimental tubes and a vehicle control (e.g., DMSO) to the control tube.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).

-

-

Quenching the Reaction:

-

Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the POI.

-

A high molecular weight smear or ladder of bands above the unmodified POI band indicates polyubiquitination.[16]

-

Western Blot for Protein Degradation

This is a standard protocol to quantify the degradation of a target protein in cells treated with a PROTAC.[7][17][18][19]

Materials:

-

Cell line expressing the POI

-

Thalidomide-based PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them.

-

Clear the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the POI.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using image analysis software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[3]

-

Conclusion

The discovery of thalidomide-based heterobifunctional molecules has opened a new and exciting frontier in drug development. By harnessing the cell's own protein disposal machinery, these molecules offer the potential to target proteins previously considered "undruggable." This technical guide provides a foundational understanding of these innovative therapeutics, from their historical origins to the practical experimental approaches used to validate their activity. As research in this field continues to accelerate, the principles and protocols outlined herein will serve as a valuable resource for scientists and researchers dedicated to advancing this transformative technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. bio-rad.com [bio-rad.com]

- 8. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. kisacoresearch.com [kisacoresearch.com]

- 12. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. bosterbio.com [bosterbio.com]

A Technical Guide to Targeted Protein Degradation Using PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Proteolysis Targeting Chimeras (PROTACs), a revolutionary technology in drug discovery. It covers the core mechanism of action, design and synthesis principles, key experimental protocols for validation, and the current landscape of PROTACs in clinical development.

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that, instead of merely inhibiting a protein's function, eliminates the protein from the cell entirely.[1] This is achieved by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2] Proteolysis Targeting Chimeras (PROTACs) are the leading class of molecules in the TPD field.[3]

First conceptualized in 2001 by the laboratories of Craig Crews and Raymond Deshaies, PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[4][5] This event-driven, catalytic mechanism offers significant advantages over traditional small-molecule inhibitors, including the ability to target proteins previously considered "undruggable".[5][6]

The PROTAC Mechanism of Action

PROTACs function by "hijacking" the cell's Ubiquitin-Proteasome System (UPS).[4] The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling processes like cell proliferation, DNA repair, and stress response.[2]

The mechanism involves several key steps:

-

Ternary Complex Formation : A PROTAC molecule, composed of two distinct ligands connected by a linker, simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase.[7] This forms a crucial ternary complex (POI-PROTAC-E3 ligase).[2]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7]

-

Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down unwanted proteins into smaller peptides.[2][8]

-

Catalytic Cycle : After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating a new degradation cycle.[6][9] This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[3][5]

Design and Synthesis of PROTACs

A PROTAC molecule is modular, consisting of three distinct chemical components: a ligand for the POI ("warhead"), a ligand for an E3 ligase ("anchor"), and a chemical linker that connects them.[2][7] The optimization of each component is critical for achieving a potent and selective degrader.

-

POI Ligand (Warhead) : This component provides specificity by binding to the target protein. A key advantage of PROTACs is that the ligand does not need to bind to a functional or active site; it only needs to bind with sufficient affinity and selectivity to recruit the protein.[5] This allows for the targeting of proteins that have been historically difficult to inhibit, such as scaffold proteins and transcription factors.[6][10]

-

E3 Ligase Ligand (Anchor) : This moiety recruits an E3 ubiquitin ligase. While over 600 E3 ligases exist in the human genome, the vast majority of PROTACs developed to date utilize ligands for either Cereblon (CRBN) or von Hippel-Lindau (VHL) .[11]

-

Linker : The linker is a critical and highly variable component that connects the two ligands. Its length, composition, and attachment points ("exit vectors") significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[7][12] Linker design, often referred to as "linkerology," is a key area of optimization and is typically achieved through iterative trial and error.[7][12]

Quantitative Data and Characterization

The evaluation of a PROTAC's efficacy involves several quantitative measurements. These parameters are crucial for comparing different PROTAC candidates and for understanding their structure-activity relationships (SAR).

| Parameter | Description | Typical Assay |

| DC₅₀ | The concentration of a PROTAC required to degrade 50% of the target protein. This is a key measure of potency. | Western Blot, ELISA, Mass Spectrometry |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with a given PROTAC. | Western Blot, ELISA, Mass Spectrometry |

| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the binding strength of the PROTAC to the POI and the E3 ligase independently. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |

| Ternary Complex Affinity (α) | A measure of the cooperativity (positive or negative) in the formation of the ternary complex. | TR-FRET, Fluorescence Polarization (FP) |

| t₁/₂ | The half-life of degradation, indicating how quickly the PROTAC induces protein removal. | Time-course Western Blot |

A "hook effect" is a phenomenon commonly observed with bifunctional degraders, where the degradation efficiency decreases at very high PROTAC concentrations.[4] This occurs because the formation of binary complexes (POI-PROTAC or E3-PROTAC) is favored over the productive ternary complex.[2]

Key Experimental Protocols

Validating a PROTAC requires a suite of biochemical and cell-based assays to confirm its mechanism of action, potency, and selectivity.

Methodology Overviews

-

Protein Degradation Assessment (Western Blot)

-

Objective : To quantify the reduction in target protein levels following PROTAC treatment.

-

Protocol :

-

Culture cells to an appropriate confluency.

-

Treat cells with a dose-response curve of the PROTAC for a fixed time period (e.g., 18-24 hours).

-

Lyse the cells and quantify total protein concentration (e.g., using a BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).

-

Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and detect chemiluminescence.

-

Quantify band intensity to determine the percentage of remaining protein relative to vehicle-treated controls. From this data, calculate DC₅₀ and Dₘₐₓ values.

-

-

-

Ternary Complex Formation Assay (TR-FRET)

-

Objective : To confirm that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex.

-

Protocol :

-

Use purified, tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase complex).

-

In a microplate, combine the POI and E3 ligase with varying concentrations of the PROTAC.

-

Add FRET donor-conjugated antibody (e.g., anti-His-Terbium) and FRET acceptor-conjugated antibody (e.g., anti-GST-d2).

-

Incubate to allow complex formation and antibody binding.

-

Measure the time-resolved fluorescence signal. An increase in the FRET ratio indicates proximity between the POI and E3 ligase, confirming complex formation.

-

-

-

Target Ubiquitination Assay

-

Objective : To demonstrate that the POI is ubiquitinated in a PROTAC-dependent manner.

-

Protocol :

-

Treat cells with the PROTAC, a negative control, and a vehicle. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Lyse the cells under denaturing conditions.

-

Perform immunoprecipitation (IP) using an antibody against the POI.

-

Elute the captured protein and analyze it via Western blot, probing with an antibody specific for ubiquitin.

-

A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the POI.

-

-

-

Global Proteomics for Selectivity

-

Objective : To assess the selectivity of the PROTAC across the entire proteome.

-

Protocol :

-

Treat cells with the PROTAC or vehicle control.

-

Lyse the cells, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT).

-

Combine the samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

Quantify changes in the abundance of thousands of proteins. A selective PROTAC will show significant downregulation of only the intended target and perhaps a few closely related proteins.[14]

-

-

PROTACs in Drug Development and Clinical Trials

The therapeutic potential of PROTACs has driven significant investment from pharmaceutical and biotech companies.[6] As of early 2025, over 40 PROTAC candidates are in clinical trials for a range of diseases, primarily cancer but also autoimmune disorders.[15]

Notable Clinical Candidates:

-

Vepdegestrant (ARV-471) : An oral PROTAC that degrades the estrogen receptor (ER). It is in Phase III clinical trials for the treatment of ER+/HER2- breast cancer.[15]

-

Bavdegalutamide (ARV-110) : An androgen receptor (AR) degrader being evaluated for metastatic castration-resistant prostate cancer.[4]

Advantages in Drug Development:

-

Targeting the "Undruggable" Proteome : PROTACs can target proteins lacking active sites, expanding the range of therapeutic targets.[5]

-

Overcoming Drug Resistance : By eliminating the entire protein, PROTACs can overcome resistance mechanisms associated with point mutations in the active sites of target proteins.[16]

-

Improved Selectivity : The degradation process can be more selective than inhibition, as it requires the formation of a stable ternary complex.[5]

-

Prolonged Pharmacodynamics : The catalytic mechanism and removal of the target protein can lead to a more durable and profound biological effect compared to traditional inhibitors.[6]

Challenges:

-

Physicochemical Properties : PROTACs are large molecules that often violate traditional drug-likeness rules (e.g., Lipinski's Rule of Five), leading to challenges in achieving good solubility, cell permeability, and oral bioavailability.[15][17]

-

Complex SAR : The structure-activity relationship is not straightforward, making optimization a resource-intensive process.[18]

-

On- and Off-Target Safety : Potential safety concerns include on-target toxicities from complete protein removal and off-target degradation of unintended proteins.[6]

Conclusion

PROTACs represent a paradigm shift in small-molecule drug discovery, moving from an occupancy-driven inhibition model to an event-driven degradation model. By harnessing the cell's own machinery, this technology provides a powerful tool to study protein function and offers a promising therapeutic strategy for a wide range of diseases. While challenges in drug development remain, the rapid progress of PROTACs into late-stage clinical trials underscores their transformative potential for modern medicine.[16][19]

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. explorationpub.com [explorationpub.com]

- 8. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 12. biocompare.com [biocompare.com]

- 13. selectscience.net [selectscience.net]

- 14. youtube.com [youtube.com]

- 15. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 16. youtube.com [youtube.com]

- 17. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PROTAC Design | Degrader Design and Synthesis | Bio-Techne [bio-techne.com]

- 19. PROTACs revolutionize small molecule drugs | CAS [cas.org]

Ethanolamine-Thalidomide-4-OH for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethanolamine-Thalidomide-4-OH as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve into its mechanism of action, chemical properties, and the experimental protocols necessary for the validation of PROTACs synthesized using this E3 ligase ligand-linker conjugate. This document serves as a resource for professionals engaged in the field of targeted protein degradation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, this approach removes the protein entirely.

PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]

This compound is a key building block in PROTAC synthesis. It is an E3 ligase ligand-linker conjugate, comprising the 4-hydroxythalidomide moiety that binds to the Cereblon (CRBN) E3 ligase, and an ethanolamine (B43304) linker for conjugation to a POI ligand.[4][5]

Molecular Mechanism of Action

The therapeutic action of PROTACs synthesized from this compound is rooted in the function of the CRL4-CRBN E3 ubiquitin ligase complex.

-

The CRL4-CRBN Complex: Cereblon (CRBN) is a substrate receptor protein that forms a Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[1][6] This complex is responsible for marking specific proteins for degradation.

-

Thalidomide (B1683933) as a "Molecular Glue": Thalidomide and its derivatives, including the 4-hydroxy metabolite, function as "molecular glues."[7] The glutarimide (B196013) portion of the molecule binds to a hydrophobic pocket on CRBN.[7] This binding event alters the surface of CRBN, creating a new interface that can recruit proteins not normally targeted by the ligase, known as "neosubstrates."[6][7][8]

-

PROTAC-Mediated Degradation: In the context of a PROTAC, the 4-hydroxythalidomide part of the molecule hijacks the CRL4-CRBN complex. The other end of the PROTAC simultaneously binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][3]

Chemical Properties and Synthesis

This compound is a readily available synthetic building block for PROTAC development. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C15H15N3O5 | [5] |

| CAS Number | 1957235-61-8 | [5] |

| Target | Cereblon (CRBN) | [4][9] |

| Pathway | Ubiquitination | [5] |

| Product Type | PROTAC E3 Ligase Ligand | [5] |

Synthetic Outline: While a detailed, step-by-step synthesis for this compound is proprietary to chemical suppliers, a general synthetic strategy can be inferred from the literature. The process would logically involve two key stages:

-

Synthesis of 4-Hydroxythalidomide: This can be achieved through various reported methods. One high-yield approach starts with 3-hydroxyphthalic anhydride, which is condensed with the glutarimide ring using potassium acetate (B1210297) in refluxing acetic acid.[1]

-

Linker Conjugation: The hydroxyl group on the 4-hydroxythalidomide is then functionalized with a linker. For this compound, this would involve attaching an ethanolamine linker, likely through an ether linkage, using appropriate protecting group chemistry to ensure selective reaction at the desired position.

Quantitative Data of the Core Moiety

The 4-hydroxythalidomide core of the molecule is an active metabolite of thalidomide.[9] While the degradation efficiency (DC50, Dmax) of a PROTAC is dependent on the complete molecule (including the POI ligand and linker), data on the core moiety provides insight into its intrinsic biological activity.

| Assay | Cell Line | Concentration | Effect | Reference |

| TNF-α Production | THP-1 | 30 µM | Decreases TPA-induced production | [9] |

| Cell Proliferation | HUVECs | 333 µM | Complete inhibition | [9] |

| Angiogenesis | Chicken CAM | 100 µ g/embryo | 14% inhibition of VEGF- and FGF2-induced angiogenesis | [9] |

Experimental Protocols

Validating the efficacy and mechanism of a novel PROTAC synthesized using this compound requires rigorous biochemical and cellular assays.

5.1. Western Blotting for Protein Degradation

This protocol is used to determine the concentration at which the PROTAC induces 50% degradation of the target protein (DC50) and the maximum level of degradation (Dmax).[7]

-

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Protocol:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse them directly in the wells with lysis buffer.

-

Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein lysates to the same concentration, add loading buffer, and denature. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.[7]

-

5.2. Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to measure the binding kinetics and affinity of the PROTAC to its target protein and to the CRBN E3 ligase, and to confirm the formation of the ternary complex.[7]

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant purified proteins: Target Protein (POI), CRBN-DDB1 complex

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

-

-

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the first protein (e.g., CRBN-DDB1 complex) over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters with an injection of ethanolamine.

-

-

Binary Affinity Measurement:

-

To measure PROTAC-CRBN affinity, inject a serial dilution of the PROTAC over the immobilized CRBN-DDB1 surface and measure the binding response.

-

To measure PROTAC-POI affinity, immobilize the POI and inject a serial dilution of the PROTAC.

-

-

Ternary Complex Formation:

-

Inject a saturating concentration of the second protein (e.g., the POI) mixed with a serial dilution of the PROTAC over the immobilized first protein (e.g., CRBN-DDB1).

-

An enhanced binding response compared to the binary interactions indicates the formation of a stable ternary complex.

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

Conclusion

This compound is a valuable and widely used tool in the field of targeted protein degradation. Its ability to effectively recruit the CRBN E3 ubiquitin ligase makes it an essential building block for the rational design and synthesis of potent and selective PROTAC degraders.[4][5] The methodologies outlined in this guide provide a framework for researchers to characterize and validate novel PROTACs, paving the way for the development of new therapeutics against a wide range of diseases.

References

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. caymanchem.com [caymanchem.com]

The Architect's Toolkit: A Technical Guide to PROTAC Design and Function

For Researchers, Scientists, and Drug Development Professionals

Core Principles of PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs), offering a catalytic mechanism of action that can overcome the limitations of traditional small-molecule inhibitors.[2][3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[3] The simultaneous binding of the PROTAC to both the POI and an E3 ligase facilitates the formation of a ternary complex.[4] Within this complex, the E3 ligase is brought into close proximity with the target protein, leading to the transfer of ubiquitin molecules to lysine (B10760008) residues on the POI.[1][3] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC is released and can engage in another cycle of degradation.[3][4] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

The design of a successful PROTAC hinges on the careful optimization of each of its three components to ensure the formation of a stable and productive ternary complex. The choice of the target-binding ligand determines the specificity for the POI, while the E3 ligase ligand dictates which of the over 600 human E3 ligases is hijacked. The linker is not merely a passive tether but plays a crucial role in dictating the orientation and stability of the ternary complex, significantly impacting degradation efficiency and selectivity.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically characterized by several key quantitative parameters. These include the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Additionally, the binding affinities (Kd) of the PROTAC for both the target protein and the E3 ligase, as well as the stability of the ternary complex, are critical determinants of its overall activity. The following tables summarize these key parameters for a selection of published PROTACs, providing a comparative overview of their performance.

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Linker Composition |

| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | 5 | 1800 | Proprietary |

| ARV-471 | Estrogen Receptor α | CRBN | MCF7 | 0.24 | >95 | 0.19 | 1900 | Proprietary |

| dBET1 | BRD4 | CRBN | MV4;11 | 8 | >95 | 180 | 1700 | PEG |

| MZ1 | BRD4 | VHL | HeLa | 25 | >90 | 18 | 63 | Alkyl |

| AT1 | BRD4 | VHL | HeLa | 130 | ~80 | 18 | 1500 | Alkyl |

Key Experimental Protocols

The development and characterization of PROTACs rely on a suite of biochemical and cellular assays. Below are detailed methodologies for the key experiments used to evaluate PROTAC function.

Western Blot for DC50 and Dmax Determination

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be kept constant (typically ≤ 0.1%).

-

Remove the old medium and add the PROTAC-containing medium to the cells. Include a vehicle control (DMSO only).

-

Incubate for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an ECL substrate and capture the signal with an imaging system.

-

Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Biophysical Assays for Binding Affinity and Ternary Complex Formation

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

-

Immobilization:

-

Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN) onto a streptavidin-coated sensor chip.

-

-

Binary Interaction Analysis:

-

To measure the binding of the PROTAC to the E3 ligase, flow different concentrations of the PROTAC over the immobilized E3 ligase and record the response.

-

To measure the binding of the PROTAC to the target protein, a competitive assay format is often used where the target protein is captured on the chip and the PROTAC is flowed over.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

-

Flow these solutions over the immobilized E3 ligase. The increase in response compared to the target protein alone indicates the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

-

The cooperativity (α) of ternary complex formation can be calculated as the ratio of the Kd of the binary interaction to the apparent Kd of the ternary interaction.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

-

Sample Preparation:

-

Dialyze the target protein and E3 ligase into the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of all components.

-

-

Binary Titration:

-

Load the PROTAC into the syringe and the target protein or E3 ligase into the sample cell.

-

Perform a series of injections of the PROTAC into the protein solution while measuring the heat change.

-

-

Ternary Complex Titration:

-

To measure the binding of the target protein to the pre-formed PROTAC-E3 ligase complex, saturate the E3 ligase with the PROTAC and place this complex in the sample cell. Titrate the target protein from the syringe.

-

-

Data Analysis:

-

Integrate the heat peaks for each injection and plot them against the molar ratio of the titrant to the sample.

-

Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC research. The following visualizations, generated using the DOT language, illustrate key aspects of PROTAC design and function.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: The enzymatic cascade of protein ubiquitination.

Caption: A typical experimental workflow for PROTAC evaluation.

References

The Biological Activity of Thalidomide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Once relegated to the annals of medical history for its devastating teratogenic effects, thalidomide (B1683933) has undergone a remarkable renaissance. Its rediscovery as a potent immunomodulatory and anti-cancer agent has spurred the development of a new generation of analogs with enhanced therapeutic efficacy and, in some cases, improved safety profiles. This technical guide provides an in-depth exploration of the biological activities of thalidomide and its analogs, focusing on their core mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their multifaceted effects.

Core Mechanism of Action: The Cereblon Connection

The pleiotropic effects of thalidomide and its analogs, including their anti-angiogenic, immunomodulatory, and anti-proliferative activities, are primarily mediated through their binding to the protein Cereblon (CRBN).[1][2] CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] The binding of a thalidomide analog to CRBN does not inhibit the E3 ligase; rather, it modulates its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[4][5] This targeted protein degradation is the cornerstone of the therapeutic efficacy of these compounds.

Key Neosubstrates and Downstream Effects:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are critical for B-cell development and function. Their degradation, induced by analogs like lenalidomide (B1683929) and pomalidomide (B1683931), is a key mechanism of action in multiple myeloma.[2][6][7] The degradation of Ikaros and Aiolos leads to the downregulation of interferon regulatory factor 4 (IRF4) and MYC, resulting in cell cycle arrest and apoptosis of myeloma cells.[4] It also enhances the production of interleukin-2 (B1167480) (IL-2), contributing to the immunomodulatory effects.[2][6]

-